molecular formula C21H28N2O2 B2532503 1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone CAS No. 378196-95-3

1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone

Cat. No.: B2532503
CAS No.: 378196-95-3
M. Wt: 340.467
InChI Key: HBURWRQHHRVFDR-UHFFFAOYSA-N
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Description

1-(2,5-dimethyl-1-(p-tolyl)-1H-pyrrol-3-yl)-2-(2,6-dimethylmorpholino)ethanone is a useful research compound. Its molecular formula is C21H28N2O2 and its molecular weight is 340.467. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Cadmium(II) Schiff Base Complexes: Research has demonstrated the use of cadmium(II) Schiff base complexes for corrosion inhibition on mild steel. These complexes exhibit corrosion inhibition properties as revealed by electrochemical impedance spectroscopy and potentiodynamic polarization, with the surface protection of mild steel demonstrated via FE-SEM images. This establishes a connection between inorganic chemistry and corrosion engineering through the use of such complexes (Das et al., 2017).

Chemical Synthesis and Characterization

  • Pyrrole and its Reaction with Oxygen: The dehydrogenation reaction of certain pyrrole derivatives with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) yields products containing oxygen atoms. These products demonstrate the utility of pyrrole derivatives in synthesizing compounds with varied oxygenation, showcasing the reactivity and potential applications in chemical synthesis (Ghorai & Mani, 2014).

Pharmaceutical and Biomedical Applications

  • Antimicrobial Agents: Some pyrrole derivatives have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. These studies indicate the potential of pyrrole derivatives as antimicrobial agents, highlighting their significance in pharmaceutical research (Raju et al., 2016).

Material Science and Engineering

  • Conducting Polymers: Research into conducting polymers based on pyrrole derivatives has shown that these materials exhibit good thermal stability and electrical conductivity, influenced by the nature of substituents. Such polymers have applications in electronics and sensor technology, demonstrating the versatility of pyrrole derivatives in material science (Pandule et al., 2014).

Organic Chemistry and Catalysis

  • Aminocarbonylations of Aryl Bromides: Utilizing dimethylformamide (DMF) as a source of carbon monoxide in palladium-catalyzed aminocarbonylation reactions showcases the role of pyrrole derivatives in facilitating organic synthesis, particularly in the generation of aryl amides from aryl bromides. This highlights their utility in organic synthesis and catalysis (Wan et al., 2002).

Properties

IUPAC Name

1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-(2,6-dimethylmorpholin-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2/c1-14-6-8-19(9-7-14)23-15(2)10-20(18(23)5)21(24)13-22-11-16(3)25-17(4)12-22/h6-10,16-17H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBURWRQHHRVFDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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